Pyronaridine

Malaria Pharmacodynamics In Vivo Efficacy

Pyronaridine is a benzonaphthyridine blood schizonticide with key differentiators vs standard 4-aminoquinolines: tenfold greater beta-hematin nucleation inhibition than chloroquine, activity against ring-stage P. falciparum (critical for artemisinin resistance research), and a long 8–9 day elimination half-life. Ideal as a positive control in P. berghei models (5–6 log reduction), for heme detoxification studies, and for developing novel artemisinin-based combinations. Not interchangeable with chloroquine or amodiaquine without rigorous evaluation.

Molecular Formula C29H32ClN5O2
Molecular Weight 518.0 g/mol
CAS No. 74847-35-1
Cat. No. B1678541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyronaridine
CAS74847-35-1
Synonyms2-methoxy-7-chloro-10-(3',5'-bis(pyrrolin-1-ylmethyl)-4'-hydroxyphenylamino)benzo(b)-1,5-naphthyridine
4-((7-chloro-2-methoxybenzo(b)(1,5)naphthyridin-10-yl)amino)-2,6-bis((pyrrolidin-1-yl)methyl)phenol
4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)phenol
benzonaphthyridine 7351
malaridine
phenol, 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)-, phosphate (1:4)
pyronaridine
pyronaridine phosphate salt
pyronaridine tetraphosphate
Molecular FormulaC29H32ClN5O2
Molecular Weight518.0 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6
InChIInChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32)
InChIKeyDJUFPMUQJKWIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pyronaridine (CAS 74847-35-1) Procurement Guide: Antimalarial Potency and Differentiated Pharmacology


Pyronaridine is a benzonaphthyridine derivative and a blood schizonticide antimalarial agent [1]. First synthesized in 1970, its primary indication is the treatment of acute, uncomplicated malaria caused by Plasmodium falciparum and Plasmodium vivax [2]. It is a key partner drug in a fixed-dose artemisinin-based combination therapy (ACT) with artesunate, marketed as Pyramax® [3].

Why Pyronaridine (74847-35-1) Cannot Be Simply Substituted by In-Class Analogs


While pyronaridine shares a core heme detoxification mechanism with other 4-aminoquinolines like chloroquine and amodiaquine, key operational differences in potency, resistance profile, stage-specificity, and pharmacokinetics preclude simple interchange. Substituting pyronaridine without rigorous evaluation could lead to reduced efficacy against resistant strains, altered dosing requirements due to different half-lives, and unforeseen toxicity . The quantitative evidence below details these critical differentiators that define pyronaridine's specific utility in research and therapeutic applications.

Quantitative Differentiation of Pyronaridine: Head-to-Head Evidence for Scientific Selection


Superior In Vivo Single-Dose Potency vs. Artesunate, Chloroquine, and Amodiaquine in Murine Model

Pyronaridine demonstrates significantly higher single-dose in vivo potency in a murine malaria luciferase model compared to artesunate, chloroquine, and amodiaquine. Pyronaridine achieved a 5-6 log reduction in parasites at 48 hours, whereas artesunate achieved only a 2-log drop at a 25-fold higher dose [1].

Malaria Pharmacodynamics In Vivo Efficacy

Higher In Vitro Potency and Lack of Cross-Resistance vs. Chloroquine in Multidrug-Resistant P. falciparum

Against chloroquine-resistant P. falciparum isolates, pyronaridine retains high potency with a median IC50 of 8.40 nM, whereas the same isolates are highly resistant to chloroquine (IC50 361 nM) [1]. Furthermore, data suggest a lack of cross-resistance between pyronaridine and chloroquine, quinine, or pyrimethamine [1].

Antimalarial Resistance In Vitro Activity Plasmodium falciparum

Greater Potency at Beta-Hematin Nucleation Inhibition vs. Chloroquine

At the molecular level, pyronaridine is tenfold more potent at inhibiting beta-hematin nucleation than chloroquine, with values of 2.8 μM for pyronaridine versus 40 μM for chloroquine [1]. This difference in a key step of heme detoxification may underpin its superior activity against certain parasite stages.

Mechanism of Action Hemozoin Inhibition Biochemical Assay

Expanded Stage-Specific Activity to Ring-Stage Parasites vs. Chloroquine

Pyronaridine demonstrates activity against the ring-stage of chloroquine-sensitive P. falciparum parasites, in contrast to chloroquine, which is primarily active on trophozoites [1]. This broader stage-specificity may contribute to its efficacy against artemisinin-resistant parasites, which exhibit a delayed ring-stage phenotype.

Parasite Life Cycle Stage-Specificity Drug Resistance

Longer Terminal Half-Life vs. Artemether-Lumefantrine and Artesunate-Amodiaquine

Pyronaridine has a long terminal elimination half-life of approximately 8-9 days [1], which is significantly longer than that of commonly used ACT partner drugs like lumefantrine (approx. 3-6 days) and amodiaquine (approx. 3-10 hours) [2][3]. This property contributes to its role as a long-acting partner in ACT, protecting against recrudescence.

Pharmacokinetics Elimination Half-Life Dosing Interval

Non-Inferior Efficacy with Differentiated Dosing Convenience vs. Artemether-Lumefantrine

In a randomized controlled trial, the fixed-dose combination of pyronaridine-artesunate (once daily for 3 days) was non-inferior to artemether-lumefantrine (twice daily for 3 days) for treating uncomplicated P. falciparum malaria in children [1]. The treatment difference in day-28 PCR-corrected adequate clinical and parasitological response was 2.5% (95% CI -2.8 to 9.0) [1].

Clinical Trial ACT Comparison Pediatric Malaria

Optimal Applications for Pyronaridine (74847-35-1) Based on Evidence-Driven Differentiation


Research on Artemisinin-Resistant Malaria: A Tool for Targeting Ring-Stage Parasites

Given pyronaridine's demonstrated activity against the ring-stage of P. falciparum, which is distinct from chloroquine and relevant to artemisinin resistance mechanisms, it is ideally suited for in vitro studies investigating novel combination therapies to combat artemisinin-resistant malaria. This application is supported by direct evidence of its stage-specific action [1].

Preclinical Efficacy Studies in Murine Malaria Models: Benchmarking for New Antimalarial Candidates

The well-characterized and highly potent single-dose pharmacodynamics of pyronaridine in the P. berghei murine model (achieving a 5-6 log parasite reduction) make it an excellent positive control or benchmark for evaluating new antimalarial compounds. Its performance in this model is quantitatively superior to chloroquine, amodiaquine, and artesunate [1].

Public Health Procurement for High-Transmission Regions: Long-Acting Partner Drug in ACTs

Pyronaridine's long elimination half-life (8-9 days) and proven non-inferiority to artemether-lumefantrine in a once-daily regimen support its procurement for malaria control programs in high-transmission areas [1][2]. Its extended post-treatment prophylaxis is a key differentiator that can reduce the incidence of recurrent parasitemia compared to shorter-acting alternatives.

Investigating Heme Detoxification Pathways: A Potent Inhibitor of Beta-Hematin Nucleation

For biochemical and parasitological research focused on the heme detoxification pathway, pyronaridine offers a valuable tool. Its tenfold greater potency in inhibiting beta-hematin nucleation compared to chloroquine provides a biochemical rationale for studying its unique interaction with this pathway and its potential to overcome resistance mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyronaridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.